molecular formula C26H24ClF3N4O8 B1193530 Sorafenib-glucosamine

Sorafenib-glucosamine

Cat. No.: B1193530
M. Wt: 612.94
InChI Key: AZQZZRFAWFUQPA-DXHZJSNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosamine, a naturally occurring amino sugar, is a fundamental component of glycosaminoglycans (GAGs) and proteoglycans in cartilage. It exists in several pharmaceutical forms, including glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine, each differing in bioavailability, stability, and clinical applications . These compounds are widely used in managing osteoarthritis due to their purported chondroprotective and anti-inflammatory effects.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

IUPAC Name

4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

InChI

InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21-,22-,24-/m1/s1

InChI Key

AZQZZRFAWFUQPA-DXHZJSNDSA-N

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sorafenibglucosamine

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Pharmaceutical Properties

  • Glucosamine sulfate : Often stabilized with sodium or potassium chloride, it is the most studied form. Its sulfate group is critical for cartilage matrix synthesis .
  • Glucosamine hydrochloride: Lacks sulfate but is highly concentrated.
  • N-acetylglucosamine : A derivative involved in hyaluronic acid synthesis, with emerging roles in immune modulation .

Pharmacokinetics

Glucosamine is absorbed orally with a bioavailability of ~20–35% .

Comparison with Similar Compounds

Chemical Structure and Formulations

Compound Key Features Stability Concerns
Glucosamine sulfate Sulfate moiety enhances cartilage synthesis; often complexed with NaCl/KCl Degrades under high humidity/temperature
Glucosamine hydrochloride Higher purity, no sulfate; requires co-administration with sulfate sources Less studied in long-term trials
N-acetylglucosamine Acetylated form; preclinical evidence for immune benefits Limited human data for osteoarthritis

Table 1: Structural and stability comparisons of glucosamine derivatives .

Pharmacokinetic Profiles

  • Absorption : Glucosamine sulfate reaches peak plasma concentrations in 3–4 hours, while hydrochloride forms may absorb faster but lack sulfate-dependent efficacy .
  • Distribution: Both sulfate and hydrochloride forms distribute preferentially to articular cartilage, though sulfate’s role in synovial fluid sulfation is unique .

Clinical Efficacy in Osteoarthritis

Study Compound Tested Outcome vs. Placebo/Ibuprofen Reference
Qiu et al. (1998) Glucosamine sulfate Similar pain reduction to ibuprofen, fewer GI side effects
Celecoxib + Glucosamine Glucosamine + Celecoxib Enhanced anti-inflammatory and chondroprotection in vitro
Usha et al. (2004) Glucosamine + MSM No superiority over monotherapy in pain relief

Table 2: Clinical trial outcomes of glucosamine and combinations .

Pharmaceutical Quality and Analytical Findings

  • Label Accuracy: Nuclear magnetic resonance (NMR) analyses revealed discrepancies in sulfation levels, with some products containing non-sulfated glucosamine despite claims .
  • Contaminants : Shark-derived chondroitin sulfate in combination products often contains keratan sulfate, altering bioavailability .
  • Dosage Consistency : HPLC studies show variability in glucosamine content across commercial supplements, ranging from 75–120% of labeled amounts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sorafenib-glucosamine
Reactant of Route 2
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Sorafenib-glucosamine

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